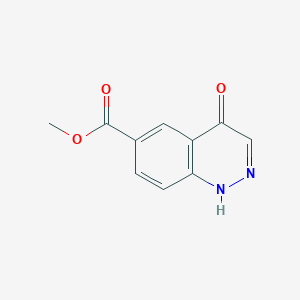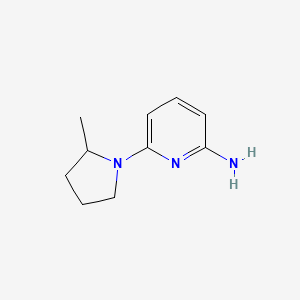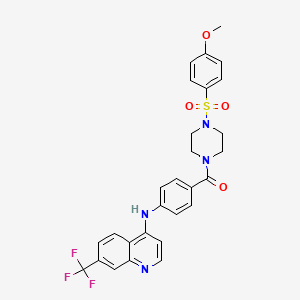
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid
概述
描述
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its naphthalene core, which is substituted with glyoxylic acid and tetrahydro groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of cyclization reactions, starting from simple aromatic precursors.
Introduction of Tetrahydro Groups: The tetrahydro groups are introduced via hydrogenation reactions under high pressure and temperature, using catalysts such as palladium on carbon.
Substitution with Glyoxylic Acid: The final step involves the substitution of the naphthalene core with glyoxylic acid, which is achieved through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the glyoxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene core, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted naphthalenes.
科学研究应用
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
相似化合物的比较
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid: Similar structure but with a carboxylic acid group instead of glyoxylic acid.
4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid: Contains an amide group and a benzoic acid moiety.
Uniqueness
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid is unique due to its glyoxylic acid substitution, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C16H20O3 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C16H20O3/c1-15(2)7-8-16(3,4)12-9-10(5-6-11(12)15)13(17)14(18)19/h5-6,9H,7-8H2,1-4H3,(H,18,19) |
InChI 键 |
QDTVGDHZIDYETA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C(=O)O)(C)C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea](/img/structure/B8679782.png)


![(3S)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8679803.png)




![5-Methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B8679845.png)
![5-Fluoro-3-methyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B8679853.png)
